5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring. The compound also contains an imidazo[1,2-b]pyridazine moiety, which is known for its significant biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, which can be synthesized through condensation reactions involving appropriate precursors . The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the pyrimidine ring with the piperidine-imidazo[1,2-b]pyridazine intermediate under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[1,2-b]pyridazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions typically require specific solvents and temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in research to understand its interactions with various biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets in biological systems. The imidazo[1,2-b]pyridazine moiety is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine ring and various substituents are also similar and have diverse applications in medicinal chemistry.
Uniqueness
5-Chloro-2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is unique due to its combination of a pyrimidine ring, a piperidine ring, and an imidazo[1,2-b]pyridazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H21ClN6O |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
6-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-2-cyclopropylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H21ClN6O/c20-15-9-21-19(22-10-15)25-7-5-13(6-8-25)12-27-18-4-3-17-23-16(14-1-2-14)11-26(17)24-18/h3-4,9-11,13-14H,1-2,5-8,12H2 |
InChI Key |
XYTNJYPZKCUNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=NC=C(C=N5)Cl |
Origin of Product |
United States |
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